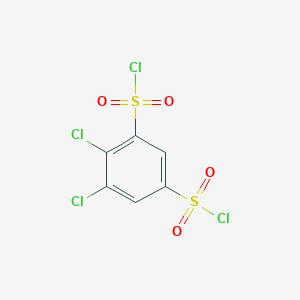
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
CCOC(C1=CC=C(S1)C2=CC=C(SC)C=C2)=O Applications De Recherche Scientifique
Pharmaceutical Research
EMPTC is gaining attention for its potential role in pharmaceutical research. Thiophene derivatives, like EMPTC, have been studied for their therapeutic properties. For instance, certain thiophene compounds have shown inhibitory effects against various bacterial strains, such as B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests that EMPTC could be a valuable scaffold for developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, EMPTC can serve as a building block for synthesizing more complex molecules. Its thiophene ring, a common structural motif in many organic compounds, makes it a versatile precursor in the synthesis of various heterocyclic compounds .
Material Science
Thiophene derivatives are known for their conductive properties, which are essential in the field of material science, particularly in the development of organic semiconductors and conducting polymers. EMPTC could be utilized in the synthesis of materials for electronic devices .
Anticancer Research
The structural analogs of thiophene have been explored for their anticancer activities. Research has indicated that certain thiophene derivatives exhibit anticancer properties, which opens up possibilities for EMPTC to be used in the synthesis of potential anticancer agents .
Agrochemical Development
Thiophene compounds have applications in agrochemical research, where they are used to develop new pesticides and herbicides. The reactivity of the thiophene ring in EMPTC makes it a candidate for creating compounds that could serve as effective agrochemical agents .
Chemical Education
EMPTC can also be used as a teaching aid in chemical education to demonstrate various chemical reactions and synthesis techniques. Its relatively simple structure allows students to learn about thiophene chemistry and its applications in research and industry.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNUXPONWSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487977 | |
| Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
CAS RN |
61100-11-6 | |
| Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)








![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
